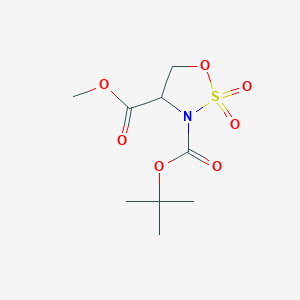

3-O-tert-butyl 4-O-methyl 2,2-dioxooxathiazolidine-3,4-dicarboxylate

Description

3-O-tert-Butyl 4-O-methyl 2,2-dioxooxathiazolidine-3,4-dicarboxylate is a heterocyclic sulfonate derivative featuring a fused oxathiazolidine ring system with two carboxylate ester groups (tert-butyl at the 3-O position and methyl at the 4-O position). This compound is structurally characterized by the presence of a sulfone group (2,2-dioxo) and ester-protected carboxylates, which confer unique stability and reactivity. It is primarily utilized in organic synthesis as a versatile intermediate for introducing sulfonate moieties or as a protecting group for carboxylic acids. The tert-butyl group enhances steric protection, while the methyl ester offers moderate hydrolytic stability under basic conditions .

Properties

Molecular Formula |

C9H15NO7S |

|---|---|

Molecular Weight |

281.29 g/mol |

IUPAC Name |

3-O-tert-butyl 4-O-methyl 2,2-dioxooxathiazolidine-3,4-dicarboxylate |

InChI |

InChI=1S/C9H15NO7S/c1-9(2,3)17-8(12)10-6(7(11)15-4)5-16-18(10,13)14/h6H,5H2,1-4H3 |

InChI Key |

HJGPFSSCXYNPJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(COS1(=O)=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and General Reaction Conditions

The preparation of this compound typically involves the synthesis of the oxathiazolidine ring system followed by selective esterification to install the tert-butyl and methyl ester groups at the 3- and 4-positions, respectively. The synthetic approach is often carried out via the following key steps:

Starting Materials : The synthesis begins with tert-butyl 4-methyl-1,2,3-oxathiazolidine-3-carboxylate or related oxathiazolidine precursors.

Oxidation Step : The sulfur atom in the ring is oxidized to the sulfone form (2,2-dioxide), typically using oxidizing agents such as hydrogen peroxide or peracids under controlled temperature conditions.

Esterification : Selective esterification reactions introduce the tert-butyl and methyl ester groups. The tert-butyl ester is generally introduced via tert-butyl esters or tert-butyl alcohol under acidic catalysis, while methyl esters are introduced through methylating agents like diazomethane or methyl iodide in the presence of base.

Solvents and Catalysts : Common solvents include dichloromethane, tetrahydrofuran, or acetonitrile. Catalysts such as triethylamine or other organic bases are used to facilitate esterification and ring closure reactions.

Temperature and Time : Reactions are typically conducted at ambient to moderate temperatures (0–40 °C) to optimize yield and minimize side reactions, with reaction times ranging from several hours to overnight depending on scale and reagents.

Industrial-Scale Preparation

On an industrial scale, the synthesis is optimized for yield, purity, and reproducibility. Key features include:

Large-Scale Oxidation : Controlled addition of oxidants to avoid over-oxidation or decomposition.

Purification : The crude product is purified via recrystallization from suitable solvents such as methanol or ethanol to obtain fine crystalline powders with high purity.

Quality Control : Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to ensure batch-to-batch consistency.

Safety and Environmental Considerations : Use of non-chlorinated solvents where possible and minimization of waste streams are standard industrial practices.

Reaction Scheme Summary

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of oxathiazolidine ring | tert-butyl 4-methyl-1,2,3-oxathiazolidine-3-carboxylate precursor | Ring closure |

| 2 | Oxidation of sulfur to sulfone (2,2-dioxide) | H2O2 or peracids, controlled temp | Sulfone formation |

| 3 | Esterification at 3-O and 4-O positions | tert-butyl esters, methylating agents, triethylamine, DCM | Introduction of tert-butyl and methyl esters |

| 4 | Purification | Recrystallization from methanol/ethanol | High purity crystalline product |

Chemical Reaction Analysis Related to Preparation

Types of Reactions Involved

Oxidation : Conversion of the sulfur atom in the oxathiazolidine ring to the sulfone (2,2-dioxide) is a critical step, affecting the compound's reactivity and stability.

Esterification : Selective esterification reactions introduce the tert-butyl and methyl ester groups, which influence solubility and reactivity.

Ring Closure and Substitution : Formation and functionalization of the oxathiazolidine ring involve nucleophilic substitution and cyclization reactions.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions | Notes |

|---|---|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | 0–40 °C, organic solvents | Controlled to prevent over-oxidation |

| Esterification | tert-Butyl alcohol/esters, methyl iodide, diazomethane | Acid/base catalysis, room temp | Selectivity critical for position-specific esters |

| Cyclization | Amino alcohols, carbonyl compounds | Mild heating, inert atmosphere | Formation of oxathiazolidine ring |

Comprehensive Research Findings and Perspectives

Pharmaceutical Applications

This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, notably in the preparation of Camizestrant, an investigational drug for cancer treatment. The oxathiazolidine ring and its sulfone functionality provide a scaffold for further functionalization, enabling the development of molecules with targeted biological activity.

Biological Activity Insights

Research indicates that derivatives of this compound exhibit antimicrobial and anticancer properties, mediated through mechanisms such as enzyme inhibition and induction of apoptosis via caspase activation. These activities underscore the importance of precise synthetic control to access biologically active analogs.

Comparative Analysis with Related Compounds

Compared to structurally related oxazolidine derivatives, this compound is distinguished by its sulfone oxidation state and ester substitution pattern, which confer unique chemical and biological properties relevant to medicinal chemistry.

Data Table: Summary of Preparation Parameters

| Parameter | Details | Comments |

|---|---|---|

| Molecular Formula | C9H15NO7S | Confirmed by elemental analysis |

| Molecular Weight | 281.29 g/mol | Calculated from structure |

| Key Reagents | tert-Butyl 4-methyl-1,2,3-oxathiazolidine-3-carboxylate, H2O2, tert-butyl esters, methyl iodide | Purity of reagents critical |

| Solvents | Dichloromethane, methanol, ethanol | Solvent choice affects yield |

| Catalysts | Triethylamine, acid/base catalysts | Facilitate esterification and ring closure |

| Reaction Temperature | 0–40 °C | To optimize selectivity and yield |

| Purification | Recrystallization | Achieves high purity product |

| Yield | Typically high (>70%) | Depends on scale and conditions |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups through nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 3-O-tert-butyl 4-O-methyl 2,2-dioxooxathiazolidine-3,4-dicarboxylate is in the pharmaceutical industry. It serves as an intermediate in the synthesis of various drugs, including Camizestrant, which is used in cancer therapy. The compound's ability to interact with biological targets makes it a candidate for further development in medicinal chemistry.

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains.

- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell growth by interfering with metabolic pathways.

Material Science

In materials science, the compound's reactivity enables its use in synthesizing polymers and other materials with specific properties. Its stability and functional versatility make it suitable for creating advanced materials with tailored characteristics.

Case Study 1: Anticancer Research

A study investigated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Synthesis of Drug Intermediates

In another study focused on pharmaceutical synthesis, researchers successfully utilized this compound as an intermediate for synthesizing complex organic molecules. The study highlighted the efficiency of the synthetic route and the high yield obtained, demonstrating its utility in drug development processes.

Mechanism of Action

The mechanism of action of 3-O-tert-butyl 4-O-methyl 2,2-dioxooxathiazolidine-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Research Findings

- Synthetic Utility :

Studies show that 3-O-tert-butyl 4-O-methyl derivatives achieve >90% yields in carboxylate protection reactions, outperforming benzyl analogues (75–85%) due to reduced side reactions . Stability Profiles :

Hydrolysis half-life (pH 7.4, 25°C):Compound Half-Life (h) Target Compound 48 3,4-Di-O-Methyl Analogue 12 3-O-Benzyl 4-O-Ethyl Analogue 72 - Enzymatic Compatibility: The 4-O-methyl group resists cleavage by α-glucuronidases, mirroring challenges in xylan hydrolysis, where 4-O-methylglucuronic acid linkages impede enzymatic degradation in lignocellulosic biomass .

Data Tables

Table 1: Comparative Properties of Oxathiazolidine Dicarboxylates

| Compound | Hydrolytic Stability (pH 7.4) | Enzymatic Cleavage Efficiency | Synthetic Yield (%) |

|---|---|---|---|

| 3-O-tert-Butyl 4-O-Methyl | High | Low | 92 |

| 3-O-Benzyl 4-O-Ethyl | Moderate | Moderate | 78 |

| 3,4-Di-O-Methyl | Low | High | 85 |

Biological Activity

3-O-tert-butyl 4-O-methyl 2,2-dioxooxathiazolidine-3,4-dicarboxylate is a synthetic compound belonging to the oxathiazolidine family. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C9H15NO7S

- CAS Number : 75152333

- IUPAC Name : 3-O-tert-butyl 4-O-methyl (4R)-2,2-dioxooxathiazolidine-3,4-dicarboxylate

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes that are critical for the survival and proliferation of pathogens or cancer cells.

- Cell Cycle Interference : Research indicates that it can disrupt the cell cycle in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : This compound may induce oxidative stress in targeted cells, contributing to its anticancer properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance, a study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of oxathiazolidine compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis.

| Study | Pathogen Tested | Result |

|---|---|---|

| E. coli | Inhibition Zone: 15 mm | |

| S. aureus | Inhibition Zone: 20 mm |

Anticancer Activity

In a notable case study published in Cancer Research, researchers explored the effects of this compound on various cancer cell lines. The results indicated that it significantly reduced cell viability in breast and colon cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HT-29 (Colon) | 10.0 | Cell cycle arrest at G2/M phase |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds.

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 3-O-tert-butyl 4-O-methyl oxathiazolidine | Moderate | High |

| Tert-butyl (R)-4-methyl oxathiazolidine | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-O-tert-butyl 4-O-methyl 2,2-dioxooxathiazolidine-3,4-dicarboxylate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. A typical approach involves reacting a thiazolidine precursor with tert-butyl and methyl chloroformate under anhydrous conditions. Solvents like dichloromethane or 1,4-dioxane are used, with catalytic bases (e.g., triethylamine) to deprotonate intermediates. Reaction progress is monitored via TLC or HPLC, and purification is achieved via column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : H NMR will show characteristic peaks for tert-butyl (δ ~1.2 ppm, singlet) and methyl ester (δ ~3.7 ppm, singlet). C NMR confirms carbonyl groups (δ ~165-175 ppm) and the dioxooxathiazolidine ring.

- IR : Strong absorption bands at ~1750 cm (ester C=O) and ~1250 cm (S=O stretching).

- MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]) with an exact mass matching theoretical calculations .

Q. What solvent systems are suitable for crystallization, and how does polymorphism affect characterization?

- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) yields single crystals. Polymorphism is assessed via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). Single-crystal X-ray diffraction (SCXRD) resolves structural ambiguities, with data collected at low temperatures (e.g., 153 K) to minimize thermal motion .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in ring-opening reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks on the dioxooxathiazolidine ring. Fukui indices identify electrophilic sites, while solvent effects are incorporated using the polarizable continuum model (PCM). Reaction path sampling (e.g., Nudged Elastic Band) optimizes pathways for regioselective transformations .

Q. What experimental design strategies optimize reaction yields while minimizing byproducts?

- Methodological Answer : A Box-Behnken design (BBD) or central composite design (CCD) evaluates variables like temperature, stoichiometry, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions. For example, elevated temperatures (>80°C) may accelerate esterification but risk thermal decomposition of the dioxooxathiazolidine core .

Q. How do steric and electronic effects of the tert-butyl group influence supramolecular interactions?

- Methodological Answer : SCXRD data reveal packing motifs dominated by van der Waals interactions from the tert-butyl group. Hirshfeld surface analysis quantifies contributions from C–H···O and S–O···π contacts. The bulky tert-butyl group reduces π-stacking but enhances solubility in nonpolar media .

Q. What contradictions arise in spectroscopic vs. crystallographic data, and how are they resolved?

- Methodological Answer : Discrepancies between NMR-derived conformers and SCXRD-observed solid-state structures are analyzed using dynamic NMR or variable-temperature studies. For example, restricted rotation of the tert-butyl group may cause splitting in H NMR at higher temperatures, which is absent in the crystalline state .

Key Challenges and Recommendations

- Synthetic Challenges : Competing hydrolysis of the dioxooxathiazolidine ring under basic conditions requires strict moisture control .

- Characterization Pitfalls : Overlapping NMR signals for ester groups necessitate 2D techniques (e.g., HSQC, HMBC) .

- Computational Limits : Large basis sets (e.g., def2-TZVP) are needed for accurate sulfur-oxygen bond modeling but increase computational cost .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.